molecular formula C20H20N2OS B2929815 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide CAS No. 896614-07-6

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide

Cat. No.: B2929815
CAS No.: 896614-07-6
M. Wt: 336.45
InChI Key: DMZJAVZCFZJZKP-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide is a complex organic compound featuring a thiazole ring fused with a phenylacetamide moiety. This compound has garnered attention due to its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methylbenzaldehyde and 2-aminothiazole as starting materials.

  • Reaction Steps: The process involves a Knoevenagel condensation followed by cyclization to form the thiazole ring.

  • Conditions: The reaction is usually carried out in the presence of a base such as piperidine and under reflux conditions.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield.

  • Purification: The final product is purified using crystallization techniques to achieve high purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the thiazole ring into a thiol derivative.

  • Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride are used.

  • Substitution: Typical electrophiles include bromine and nitric acid.

Major Products Formed:

  • Oxidation Products: Oxidation can yield 4-methylbenzaldehyde derivatives.

  • Reduction Products: Reduction can produce thiol derivatives of the thiazole ring.

  • Substitution Products: Substitution reactions can lead to halogenated phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals. Biology: It has shown potential as an antimicrobial and antiproliferative agent. Medicine: Research indicates its use in developing treatments for various diseases, including cancer and infections. Industry: The compound is utilized in the production of advanced materials and chemical sensors.

Comparison with Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound is structurally similar but contains a bromine atom instead of a methyl group.

  • N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-phenylacetamide: This compound has a methoxy group instead of a methyl group on the phenyl ring.

Properties

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-15-7-9-17(10-8-15)20-22-18(14-24-20)11-12-21-19(23)13-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZJAVZCFZJZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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